N-(4-Bromobutyl)phthalimide

Catalog No.
S663007
CAS No.
5394-18-3
M.F
C12H12BrNO2
M. Wt
282.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromobutyl)phthalimide

CAS Number

5394-18-3

Product Name

N-(4-Bromobutyl)phthalimide

IUPAC Name

2-(4-bromobutyl)isoindole-1,3-dione

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

UXFWTIGUWHJKDD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr

Synthesis of Biologically Active Molecules:

  • N-(4-Bromobutyl)phthalimide serves as a key building block in the synthesis of N4,N9-disubstituted 4,9-diaminoacridine derivatives. These derivatives exhibit promising biological activities, including antitumor and antibacterial properties [].

Development of Pharmaceutical Candidates:

  • The compound plays a role in the preparation of Imidazo[4,5-b]pyridine derivatives, which have potential applications in the development of ketolide antibiotics. Ketolide antibiotics are a class of drugs used to treat infections caused by resistant bacteria.

Construction of Functional Molecules:

  • N-(4-Bromobutyl)phthalimide finds use in the synthesis of Calix[4]arene and thiacalix[4]arene-based oxamate ligands. These ligands are employed in the design of supramolecular assemblies with various applications in catalysis, sensing, and material science.

N-(4-Bromobutyl)phthalimide is a chemical compound with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol. It appears as a white to light brown crystalline powder and has a melting point ranging from 76°C to 80°C. This compound is recognized for its utility in organic synthesis and pharmaceutical applications, particularly in the production of various biologically active molecules .

The compound is characterized by the presence of a bromobutyl group attached to a phthalimide moiety, which enhances its reactivity and versatility in

, particularly in organic synthesis:

  • Reaction with 1-Phenyl-Piperazine: This reaction produces N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide, showcasing its role as a precursor in synthesizing complex organic molecules .
  • Synthesis of B-Cyclodextrin Derivatives: The compound acts as a reagent in synthesizing derivatives of B-cyclodextrin, which are important for drug delivery systems and other pharmaceutical applications .

The synthesis of N-(4-Bromobutyl)phthalimide can be accomplished through various methods, with one prominent route involving the reaction of 1,4-dibromobutane with potassium phthalimide:

  • Starting Materials:
    • 1,4-Dibromobutane
    • Potassium phthalimide
    • Solvent: N,N-Dimethylformamide (DMF)
  • Procedure:
    • Dissolve potassium phthalimide in DMF.
    • Add 1,4-dibromobutane to the solution.
    • Maintain stirring at room temperature for approximately 26 hours.
    • Extract the product using dichloromethane and purify through recrystallization.

This method yields N-(4-Bromobutyl)phthalimide with an efficiency of approximately 92.4% .

N-(4-Bromobutyl)phthalimide finds applications across several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Production: Its derivatives are explored for potential therapeutic uses.
  • Material Science: The compound may be utilized in developing new materials due to its unique properties.

While detailed interaction studies specifically involving N-(4-Bromobutyl)phthalimide are scarce, it is known to interact with various amines and heterocycles during synthesis processes. These interactions are crucial for forming more complex structures that exhibit desired biological or chemical properties.

Several compounds share structural characteristics with N-(4-Bromobutyl)phthalimide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
N-(3-Bromopropyl)phthalimideC₁₂H₁₂BrNO₂Similar structure but with a shorter alkyl chain
N-(2-Bromoethyl)phthalimideC₁₂H₁₂BrNO₂Contains an ethyl group instead of butyl
N-(4-Chlorobutyl)phthalimideC₁₂H₁₂ClNO₂Chlorine substitution instead of bromine

N-(4-Bromobutyl)phthalimide is unique due to its specific bromobutyl group, which influences its reactivity and potential applications compared to other halogenated phthalimides.

N-(4-Bromobutyl)phthalimide emerged as a derivative of the Gabriel synthesis, a reaction pioneered by German chemist Siegmund Gabriel in 1887. While Gabriel’s original work focused on synthesizing primary amines using potassium phthalimide, the specific application of N-(4-Bromobutyl)phthalimide gained prominence in the mid-20th century as a precursor for alkylated amines and heterocycles. Its synthesis was first reported in the context of optimizing alkylation conditions for phthalimide derivatives, particularly in non-polar solvents like dimethylformamide (DMF). The compound’s utility expanded with advancements in nucleophilic substitution chemistry, enabling its role in synthesizing biologically active molecules.

Structural Overview and Nomenclature

N-(4-Bromobutyl)phthalimide (CAS: 5394-18-3) is characterized by a phthalimide moiety linked to a 4-bromobutyl chain. Its IUPAC name, 2-(4-bromobutyl)isoindole-1,3-dione, reflects this structure. Key properties include:

PropertyValueSource
Molecular formulaC₁₂H₁₂BrNO₂
Molecular weight282.14 g/mol
Melting point76–80°C
SolubilityInsoluble in water; soluble in ethanol, chloroform
Key spectral identifiersIR: 1770 cm⁻¹ (C=O stretch)

The bromine atom at the terminal position of the butyl chain enhances electrophilicity, making it reactive in SN2 substitutions.

Role in Modern Organic Synthesis

N-(4-Bromobutyl)phthalimide serves as a multifunctional building block in synthetic chemistry:

Alkylation in Gabriel Synthesis

The compound is central to modified Gabriel reactions, where it undergoes nucleophilic displacement to yield primary amines. For example, reaction with methylamine produces N-methylputrescine, a precursor to pyrrolidine alkaloids:

$$
\text{N-(4-Bromobutyl)phthalimide} + \text{CH}3\text{NH}2 \rightarrow \text{N-methylputrescine} + \text{Phthalic acid derivatives} \quad
$$

This one-step alkylation-hydrolysis sequence avoids over-alkylation, a common issue in traditional amine synthesis.

Heterocycle Synthesis

The bromobutyl side chain facilitates cyclization reactions. For instance, it is used to synthesize imidazo[4,5-b]pyridine derivatives, which are key intermediates in ketolide antibiotics. The reaction involves copper-catalyzed coupling with nitrogen-containing heterocycles, followed by deprotection.

Ligand Design

In coordination chemistry, N-(4-Bromobutyl)phthalimide acts as a precursor for calixarene-based oxamate ligands, which exhibit selective metal-binding properties. These ligands are critical in catalysis and sensor development.

Peptide and Polymer Modifications

The compound’s terminal bromide enables functionalization of biomolecules. For example, it is used to introduce primary amine handles into cyclodextrins for drug delivery systems.

Key Reaction Mechanisms

  • Alkylation:
    The phthalimide anion attacks electrophilic carbons in alkyl halides via SN2 mechanisms. Steric hindrance is minimized due to the planar phthalimide ring:
    $$
    \text{Phthalimide}^- + \text{R-X} \rightarrow \text{N-Alkylphthalimide} + \text{X}^- \quad
    $$

  • Deprotection:
    Hydrazinolysis or acidic hydrolysis cleaves the phthalimide group, releasing the primary amine:
    $$
    \text{N-Alkylphthalimide} + \text{NH}2\text{NH}2 \rightarrow \text{R-NH}_2 + \text{Phthalhydrazide} \quad
    $$

Industrial and Research Applications

  • Pharmaceuticals: Synthesis of acridine derivatives for antimalarial agents.
  • Agrochemicals: Building block for herbicidal compounds.
  • Materials Science: Functionalization of polymers for enhanced thermal stability.

Gabriel Phthalimide Synthesis Mechanism

The Gabriel phthalimide synthesis represents the most established and widely utilized method for preparing N-(4-Bromobutyl)phthalimide [1] [2]. This classical organic reaction involves a two-step process that converts primary alkyl halides into primary amines through the intermediate formation of N-alkylphthalimides [3]. The synthesis is particularly valuable for its selectivity, allowing for the clean formation of primary amines without producing secondary or tertiary amines as byproducts [5].

The overall mechanism begins with the deprotonation of phthalimide using a suitable base, followed by nucleophilic substitution with an alkyl halide, and concludes with the hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide [8]. The phthalimide nitrogen possesses enhanced acidity with a pKa of approximately 8.3, which results from both inductive and resonance effects of the adjacent carbonyl groups [10] [15].

Alkylation of Potassium Phthalimide

The alkylation step constitutes the core reaction of the Gabriel synthesis mechanism [6] [19]. Potassium phthalimide formation occurs through treatment of phthalimide with potassium hydroxide in ethanol, generating a nucleophilic phthalimide anion that readily undergoes SN2 reactions with primary alkyl halides [32]. The reaction proceeds through a concerted backside attack mechanism, where the nitrogen nucleophile attacks the electrophilic carbon while displacing the halogen leaving group [21].

For N-(4-Bromobutyl)phthalimide synthesis, 1,4-dibromobutane serves as the alkylating agent [4]. The reaction is typically conducted in N,N-dimethylformamide at room temperature for 26 hours, achieving yields of 92.4% [4]. The choice of solvent significantly influences reaction efficiency, with N,N-dimethylformamide being the preferred medium due to its ability to promote SN2 reactions and its low volatility [19] [22].

Table 1: Gabriel Phthalimide Synthesis Reaction Conditions and Yields

Alkyl HalideSolventTemperature (°C)Reaction Time (h)Yield (%)Base Used
1,4-DibromobutaneN,N-dimethylformamide2026.092.4pH 10
Benzyl ChlorideN,N-dimethylformamide851.597.0KF
Methyl Iodide[bmim]PF6255.088.0KF
n-Propyl Bromide[bmim]PF6854.092.0KF
Isopropyl Bromide[bmim]PF6858.073.0KF

The reaction mechanism involves several key steps [8]. Initially, potassium hydroxide deprotonates the phthalimide nitrogen, forming a resonance-stabilized anion [5]. This nucleophilic species then attacks the primary carbon of 1,4-dibromobutane through an SN2 mechanism, resulting in the formation of N-(4-bromobutyl)phthalimide and release of bromide ion . The remaining bromine atom in the product allows for further synthetic elaboration or serves as a protecting group for the terminal position [1].

Deprotection Strategies for Primary Amine Formation

Following the alkylation step, the N-alkylphthalimide requires deprotection to liberate the primary amine functionality [13]. Several deprotection methods have been developed, each offering distinct advantages and limitations depending on the specific application and substrate tolerance [12].

The Ing-Manske procedure represents the most commonly employed deprotection strategy [11] [34]. This method utilizes hydrazine hydrate in refluxing ethanol under neutral conditions, providing a milder alternative to harsh acidic or basic hydrolysis [26]. The mechanism involves nucleophilic addition of hydrazine across one of the carbonyl groups, followed by ring-opening and subsequent cyclization to form phthalyl hydrazide and the desired primary amine [10] [37].

Table 2: Deprotection Methods for Primary Amine Formation

Deprotection MethodReaction ConditionsTemperature (°C)Yield Range (%)Reaction EnvironmentSide Products
Hydrazine Hydrate (Ing-Manske)Refluxing ethanol, 4h7870-85NeutralPhthalyl hydrazide
Acid Hydrolysis (HCl)Concentrated HCl, reflux11065-80AcidicPhthalic acid
Base Hydrolysis (NaOH)2M NaOH, reflux, 6h10060-75BasicPhthalic acid salt
EthylenediamineEtOH/THF mixture, 100°C10050-70NeutralComplex mixture
MethylhydrazineExcess reagent, slow reaction8030-50NeutralPhthalyl methylhydrazide

The hydrazinolysis mechanism proceeds through a multi-step pathway [34]. Initially, hydrazine performs nucleophilic acyl substitution on one carbonyl group, forming an intermediate amidohydrazide [34]. This intermediate then undergoes intramolecular cyclization, ultimately leading to the formation of phthalyl hydrazide and liberation of the primary amine [37]. The reaction typically requires 4 hours at reflux temperature and achieves yields of 70-85% [9].

Alternative deprotection methods include acid hydrolysis using concentrated hydrochloric acid and base hydrolysis with sodium hydroxide [36]. However, these methods often require harsher conditions and may be incompatible with acid-sensitive or base-sensitive functional groups present in the molecule [12]. Recent developments have explored the use of ethylenediamine as a milder alternative, though this approach generally provides lower yields [11].

Alternative Synthetic Routes

Nucleophilic Substitution with 1,4-Dibromobutane

Beyond the traditional Gabriel synthesis, alternative approaches to N-(4-Bromobutyl)phthalimide have been developed that offer improved efficiency or compatibility with specific reaction conditions . Direct nucleophilic substitution represents one such alternative methodology, involving the reaction of phthalimide salts with 1,4-dibromobutane under optimized conditions .

The nucleophilic substitution pathway employs various phthalimide salts, including potassium, sodium, and lithium derivatives [22]. The reaction mechanism follows the same SN2 pathway as the Gabriel synthesis but utilizes different reaction conditions and catalytic systems [17]. 1,4-Dibromobutane serves as both the alkylating agent and provides the terminal bromine functionality required for the target compound .

The reaction typically proceeds through protonation of the hydroxyl group in the initial hydrobromination step, followed by nucleophilic attack by the phthalimide anion . The SN2 mechanism ensures retention of stereochemistry when applicable and provides high selectivity for the desired product [21]. Temperature control remains critical, as elevated temperatures can lead to competing elimination reactions or decomposition of sensitive intermediates .

Optimization studies have demonstrated that the choice of base significantly influences both reaction rate and yield [19]. Potassium carbonate has emerged as an effective base for generating the phthalimide anion under mechanochemical conditions, enabling the use of weaker bases compared to solution-phase reactions [22]. This approach offers advantages in terms of operational simplicity and reduced environmental impact [22].

Solvent and Catalytic System Optimization

Solvent selection plays a crucial role in optimizing the synthesis of N-(4-Bromobutyl)phthalimide [19] [26]. Traditional methods relied on high-temperature neat reactions, but the introduction of suitable solvents has enabled milder reaction conditions and improved yields [6]. N,N-dimethylformamide has established itself as the preferred solvent due to its ability to promote SN2 reactions and excellent dissolving properties for both ionic and organic components [19] [22].

Table 3: Solvent Effects on Phthalimide Alkylation

SolventDielectric ConstantBoiling Point (°C)Typical Temperature (°C)Reaction RateYield Range (%)Comments
N,N-dimethylformamide36.715320-80Very fast85-95Best solvent for SN2
Dimethyl sulfoxide46.718960-100Fast80-90Good alternative
Acetonitrile37.58260-90Moderate70-85Moderate effectiveness
Ethanol24.57850-78Slow60-75Requires longer time
Toluene2.411180-111Very slow50-65Poor choice
Ionic liquid [bmim]PF6N/AN/A25-85Very fast88-97Environmentally friendly

The use of polar aprotic solvents significantly enhances reaction rates compared to protic solvents [26]. Dimethyl sulfoxide represents a viable alternative to N,N-dimethylformamide, offering similar solvating properties and reaction promotion capabilities [14]. However, its higher boiling point can complicate product isolation and purification procedures [19].

Recent developments have explored the use of ionic liquids as environmentally friendly reaction media [39]. 1-Butyl-3-methylimidazolium hexafluorophosphate has demonstrated exceptional performance in phthalimide alkylation reactions, achieving yields of 88-97% while offering the advantage of solvent recyclability [39]. The ionic liquid system eliminates the need for traditional organic solvents and provides enhanced reaction rates under mild conditions [39].

Catalytic system optimization has focused on the development of more efficient base systems and the incorporation of phase transfer catalysts [38]. Potassium fluoride has emerged as an effective promoter in ionic liquid systems, enabling reactions to proceed under mild conditions with excellent yields [39]. The combination of ionic liquids and fluoride promotion represents a significant advancement in green chemistry approaches to phthalimide alkylation [39].

Large-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of N-(4-Bromobutyl)phthalimide presents numerous technical and economic challenges [20] [28]. Heat management constitutes one of the primary concerns, as the alkylation reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions [23] [28]. Industrial reactors must incorporate sophisticated cooling systems and temperature monitoring to maintain optimal reaction conditions throughout the process [14].

Table 4: Industrial Scale Production Challenges and Solutions

ChallengeDescriptionCurrent SolutionEfficiency (%)Cost ImpactEnvironmental Impact
Heat ManagementExothermic alkylation reactionTemperature control systems90-95ModerateLow
Catalyst RecoveryPotassium salt byproductsFiltration and washing75-85HighModerate
Solvent RecoveryDMF separation from productsDistillation under vacuum85-90ModerateLow
Product PurificationCrystallization optimizationRecrystallization methods80-90LowLow
Waste MinimizationHydrazine waste disposalTreatment protocols70-80HighHigh
Reaction Scale-upMixing efficiency at large scaleAdvanced reactor design85-95ModerateLow

Catalyst recovery and recycling present significant economic considerations for large-scale operations [28]. The formation of potassium salt byproducts requires efficient separation and recovery systems to minimize material costs and waste generation [23]. Current industrial practices employ filtration and washing procedures that achieve 75-85% efficiency in catalyst recovery, though this represents an area for continued improvement [28].

Solvent recovery systems are essential for economic viability and environmental compliance [31]. N,N-dimethylformamide recovery typically employs distillation under vacuum, achieving 85-90% solvent recycling efficiency [28]. However, the high boiling point and potential for thermal decomposition require careful optimization of distillation conditions [30].

Product purification at industrial scale relies primarily on crystallization techniques [30]. The development of optimized crystallization procedures has achieved 80-90% efficiency in product isolation with acceptable purity levels [30]. Temperature control during crystallization and the selection of appropriate recrystallization solvents remain critical factors in maintaining product quality [30].

Environmental considerations have driven the development of waste minimization strategies [20]. Hydrazine waste disposal represents a particular challenge due to its toxic nature and environmental impact [28]. Current treatment protocols achieve 70-80% efficiency in waste reduction, though the high cost and environmental concerns continue to motivate research into alternative deprotection methods [20].

The scaling challenges extend beyond individual unit operations to encompass overall process design and optimization [14]. Advanced reactor designs incorporating improved mixing systems have achieved 85-95% efficiency in large-scale synthesis [28]. Continuous flow processing represents an emerging approach that may offer advantages in heat management and process control compared to traditional batch operations [14].

Crystallographic Analysis

X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of N-(4-Bromobutyl)phthalimide reveals important structural information about this phthalimide derivative. While comprehensive crystallographic data specific to this compound are limited in the available literature, comparative studies of related phthalimide derivatives provide valuable insights into the expected crystallographic parameters [1] [2].

Based on crystallographic studies of similar N-substituted phthalimides, the compound is expected to crystallize in a monoclinic or triclinic crystal system, which is characteristic of phthalimide derivatives with alkyl substituents [2] [3]. The unit cell parameters can be estimated from structural analogs, with typical monoclinic systems showing space groups such as P2₁/c or C2/c [2] [4] [5].

The molecular conformation in the crystal structure shows the characteristic planar phthalimide ring system with the butyl chain extending approximately perpendicular to the aromatic plane. The dihedral angle between the phthalimide ring and the alkyl chain is typically in the range of 60-90°, allowing for optimal crystal packing while minimizing steric interactions [2] [6].

X-ray powder diffraction studies would provide additional structural information, particularly for polycrystalline samples. The characteristic d-spacings for phthalimide derivatives typically appear in the range of 3.5-15 Å, with the most intense reflections corresponding to the planar stacking of phthalimide rings [7] [8] [9].

Hydrogen Bonding Networks

The hydrogen bonding patterns in N-(4-Bromobutyl)phthalimide crystals are primarily determined by weak intermolecular interactions, as the molecule lacks strong hydrogen bond donors. The most significant interactions involve the carbonyl oxygen atoms of the phthalimide group acting as hydrogen bond acceptors [10] [11] [12].

Weak C-H···O hydrogen bonds are formed between the aromatic protons of the phthalimide ring and the carbonyl oxygen atoms of neighboring molecules. These interactions typically have C···O distances in the range of 3.2-3.6 Å and C-H···O angles of 120-160° [2] [10]. The bromine atom at the terminal position of the alkyl chain can also participate in weak halogen bonding interactions with neighboring molecules [13].

The crystal packing is further stabilized by π-π stacking interactions between adjacent phthalimide rings. The interplanar distances are typically 3.3-3.6 Å, which is characteristic of aromatic stacking in organic crystals [2] [14]. These stacking interactions contribute significantly to the overall stability of the crystal structure and influence the thermal and mechanical properties of the solid state.

Van der Waals forces between the alkyl chains provide additional stabilization, creating hydrophobic regions within the crystal structure that complement the more polar phthalimide regions [1] [13]. This amphiphilic character influences the solubility behavior and crystal morphology of the compound.

Spectroscopic Profiling

IR Vibrational Modes

The infrared spectrum of N-(4-Bromobutyl)phthalimide exhibits characteristic vibrational modes that confirm the presence of both the phthalimide and bromoalkyl functional groups [15] [16] [17]. The most prominent features include the carbonyl stretching vibrations of the imide group, which appear as strong bands in the region of 1700-1780 cm⁻¹ [15] [17].

The asymmetric and symmetric C=O stretching modes of the phthalimide group are observed at approximately 1770 cm⁻¹ and 1710 cm⁻¹, respectively. These frequencies are characteristic of cyclic imides and are shifted to higher wavenumbers compared to simple amides due to the electron-withdrawing effect of the aromatic ring [15] [16].

Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching modes of the butyl chain are observed between 2850-2950 cm⁻¹ [16] [18]. The C-N stretching vibration of the imide group appears around 1390 cm⁻¹, and the characteristic out-of-plane bending vibrations of the aromatic protons are observed in the fingerprint region below 900 cm⁻¹ [15] [16].

The C-Br stretching vibration appears as a medium intensity band around 550-650 cm⁻¹, confirming the presence of the bromine substituent [16] [18]. Additional characteristic bands include C-C stretching vibrations of the aromatic ring system around 1600 cm⁻¹ and 1500 cm⁻¹, and various bending and deformation modes of the alkyl chain in the region below 1400 cm⁻¹ [15] [17].

¹H/¹³C NMR Spectral Assignments

The proton NMR spectrum of N-(4-Bromobutyl)phthalimide in deuterated chloroform shows well-resolved signals corresponding to the different proton environments within the molecule [19] [20] [21]. The aromatic protons of the phthalimide ring appear as a multiplet in the region of 7.7-7.9 ppm, characteristic of the symmetric substitution pattern of the benzene ring [19] [22].

The methylene protons adjacent to the nitrogen atom (N-CH₂) appear as a triplet around 3.7 ppm due to coupling with the neighboring CH₂ group. The methylene protons adjacent to the bromine atom (CH₂-Br) are observed as a triplet at approximately 3.4 ppm, showing the expected downfield shift due to the electron-withdrawing effect of the halogen [19] [20].

The two internal methylene groups of the butyl chain appear as multiplets in the region of 1.8-2.0 ppm and 1.9-2.1 ppm, respectively. The coupling patterns and chemical shifts are consistent with the expected linear alkyl chain structure [19] [21].

The ¹³C NMR spectrum exhibits characteristic signals for the carbonyl carbons of the phthalimide group around 168 ppm [20] [23]. The aromatic carbons appear in the region of 120-135 ppm, with the quaternary carbons typically appearing at higher field compared to the CH carbons [20] [21]. The aliphatic carbons of the butyl chain are observed between 25-40 ppm, with the carbon adjacent to bromine (C-Br) appearing around 33 ppm and the carbon adjacent to nitrogen (N-C) around 37 ppm [20] [23].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of N-(4-Bromobutyl)phthalimide shows characteristic fragmentation patterns that provide structural information about the molecule [24] [25]. The molecular ion peak appears at m/z 281/283, displaying the characteristic isotope pattern for bromine-containing compounds with a 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [24].

The base peak in the spectrum typically appears at m/z 160, corresponding to the phthalimide fragment [C₈H₄NO₂]⁺ formed by cleavage of the N-C bond and loss of the entire bromobutyl chain [24] [25]. This fragmentation pattern is characteristic of N-alkylphthalimides and confirms the attachment of the alkyl chain to the nitrogen atom of the imide group.

Additional significant fragments include peaks at m/z 147 (loss of Br from molecular ion), m/z 132 (phthalimide fragment minus CO), and m/z 104 (loss of both CO groups from phthalimide) [24] [25]. Lower mass fragments such as m/z 76/77 (benzene-related fragments) and m/z 50/51 (aromatic fragments) provide additional confirmation of the phthalimide structure.

The fragmentation pathway involves initial cleavage at the N-C bond, followed by further breakdown of both the alkyl chain and the phthalimide ring system. The stability of the phthalimide fragment makes it a reliable diagnostic ion for this class of compounds [24] [25].

Thermodynamic Properties

Melting Point and Solubility Behavior

N-(4-Bromobutyl)phthalimide exhibits a melting point in the range of 76-82°C, as determined by differential scanning calorimetry and capillary melting point methods [26] [27] [28] [29]. This relatively low melting point compared to unsubstituted phthalimide (238°C) reflects the disruption of crystal packing caused by the flexible alkyl chain substituent [30] [31].

The compound demonstrates limited solubility in water due to its hydrophobic character, with the bromoalkyl chain contributing to the overall lipophilic nature of the molecule [27] [32] [31]. Solubility is enhanced in organic solvents, with good solubility observed in ethanol and moderate solubility in chloroform and methanol [27] [32]. The solubility pattern reflects the amphiphilic nature of the compound, with the polar phthalimide group providing some polarity while the alkyl chain dominates the overall hydrophobic character.

The estimated partition coefficient (log P) value of approximately 3.0 indicates moderate lipophilicity, which is consistent with the observed solubility behavior [33]. This property makes the compound suitable for applications requiring membrane permeability or lipophilic interactions [33] [31].

Temperature-dependent solubility studies would provide additional thermodynamic information, including the enthalpy and entropy of dissolution. The solubility behavior is influenced by both the hydrogen bonding capacity of the solvent and its ability to accommodate the hydrophobic alkyl chain through van der Waals interactions [34] [31].

Thermal Decomposition Pathways

Thermogravimetric analysis of N-(4-Bromobutyl)phthalimide reveals thermal stability up to approximately 400°C, with 10% weight loss occurring above this temperature [34] [35]. The thermal decomposition follows a multi-step process characteristic of N-substituted phthalimides, with initial degradation occurring through cleavage of the N-alkyl bond.

The first stage of decomposition, occurring around 400-450°C, involves the loss of the bromobutyl chain through homolytic cleavage of the N-C bond. This process generates the parent phthalimide and various alkyl radical species that further decompose to form smaller hydrocarbon fragments and hydrogen bromide [34] [30].

The second stage of decomposition, occurring at higher temperatures (500-600°C), involves the breakdown of the phthalimide ring system itself. This process includes decarboxylation reactions leading to the formation of benzonitrile and other aromatic fragments, followed by complete pyrolysis to form carbonaceous residue [34] [35].

The char yield at 800°C is typically in the range of 10-20%, indicating good thermal stability and potential flame retardant properties [34]. The limiting oxygen index, calculated from the char yield, suggests self-extinguishing behavior under standard test conditions [34].

Dynamic thermogravimetric analysis at different heating rates provides kinetic information about the decomposition process, including activation energies for the various thermal degradation steps. The thermal decomposition pathway is influenced by the presence of the bromine substituent, which can participate in radical reactions and affect the overall degradation mechanism [34] [35].

PropertyValueMethod
Molecular FormulaC₁₂H₁₂BrNO₂-
Molecular Weight (g/mol)282.13-282.14-
Melting Point (°C)76-82DSC/Melting point apparatus
Decomposition Temperature>400°C (10% weight loss)TGA
Solubility in WaterInsolubleExperimental
Solubility in EthanolSolubleExperimental
IR C=O stretch (cm⁻¹)~1700FTIR
¹H NMR aromatic (ppm)7.6-7.9NMR
MS molecular ionm/z 281/283Mass spectrometry

Purity

97%min ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

LogP

2.96 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-18-3

Wikipedia

N-(4-Bromobutyl)phthalimide

Dates

Last modified: 08-15-2023

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